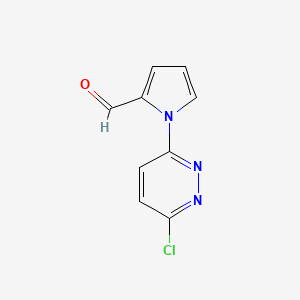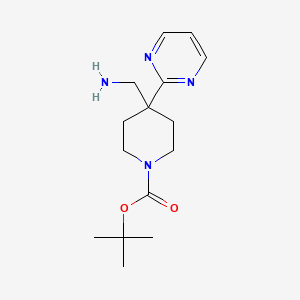
Tert-butyl 4-(aminomethyl)-4-(pyrimidin-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(aminomethyl)-4-(pyrimidin-2-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyrimidinyl group and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(aminomethyl)-4-(pyrimidin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Pyrimidinyl Group: This can be achieved via nucleophilic substitution reactions where a pyrimidinyl halide reacts with the piperidine derivative.
Tert-butyl Protection: The final step involves the protection of the carboxyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-4-(pyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidinyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyrimidinyl halides in the presence of a base like sodium hydride.
Major Products
The major products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 4-(aminomethyl)-4-(pyrimidin-2-yl)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used to study the interactions of piperidine and pyrimidine derivatives with biological macromolecules.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action for Tert-butyl 4-(aminomethyl)-4-(pyrimidin-2-yl)piperidine-1-carboxylate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(aminomethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(aminomethyl)-4-(quinolin-2-yl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, Tert-butyl 4-(aminomethyl)-4-(pyrimidin-2-yl)piperidine-1-carboxylate might offer unique binding properties or reactivity due to the presence of the pyrimidinyl group, which can engage in specific hydrogen bonding or π-π interactions.
Properties
Molecular Formula |
C15H24N4O2 |
|---|---|
Molecular Weight |
292.38 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-pyrimidin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-14(2,3)21-13(20)19-9-5-15(11-16,6-10-19)12-17-7-4-8-18-12/h4,7-8H,5-6,9-11,16H2,1-3H3 |
InChI Key |
MMYNBWGWYZARGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


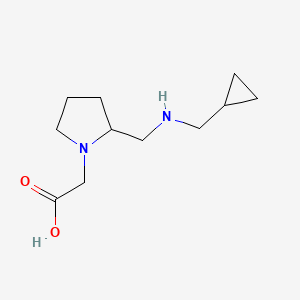
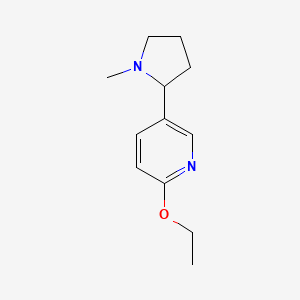
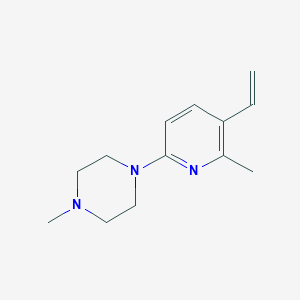
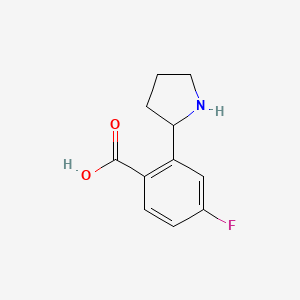

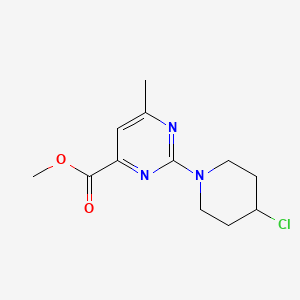
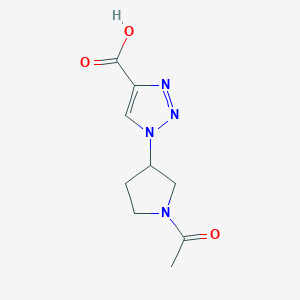

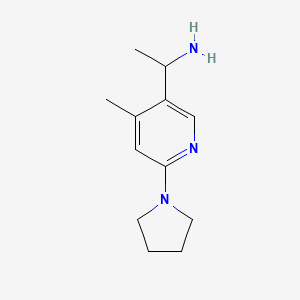
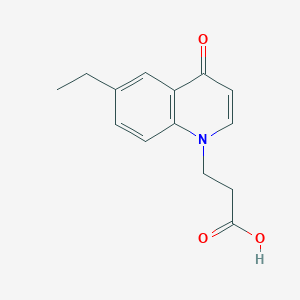
![(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11803133.png)
![4-(4-Ethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11803139.png)
